2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-7-9-17(10-8-16)20-22-21-19(25-20)15-23-11-13-24(14-12-23)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFDWZVFXHAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenylpiperazine with a suitable aldehyde to form an intermediate, which is then cyclized with hydrazine hydrate and p-tolyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives with altered functional groups .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. Compounds structurally related to 2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole have shown promising results in inhibiting tumor cell proliferation. Molecular docking studies suggest that these compounds can interact effectively with cancer-related targets such as the androgen receptor, demonstrating potential as anti-prostate cancer agents .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. For example, studies have demonstrated that certain 1,3,4-oxadiazole compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to be competitive with standard antibacterial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been investigated through various in vivo models. Compounds similar to 2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole have shown significant inhibition of inflammation in animal models, suggesting their utility in treating inflammatory diseases .
Case Study 1: Analgesic Activity
Said et al. synthesized a series of new oxadiazole conjugated pyrimidinones and tested their analgesic activity. Their findings indicated that certain derivatives exhibited superior analgesic effects compared to Indomethacin, a standard analgesic drug . This highlights the potential of oxadiazoles in pain management therapies.
Case Study 2: Antituberculosis Activity
Ningegowda et al. explored the antimycobacterial activity of various oxadiazole derivatives against Mycobacterium tuberculosis. One compound demonstrated significant activity at a concentration of 62.5 μg/mL, indicating that oxadiazoles could be developed into effective antituberculosis agents .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis reveals that modifications on the phenyl and piperazine rings significantly influence biological activity. The presence of electron-donating or withdrawing groups can enhance or diminish the efficacy of these compounds against specific targets .
Mechanism of Action
The mechanism of action of 2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Notes:
- Piperazine Derivatives : The presence of a piperazine ring (e.g., in compound 109 and the target compound) is associated with improved pharmacokinetics and receptor binding, particularly in neurological and anticancer applications .
Functional Group Impact on Activity
- Electron-Withdrawing Groups (EWGs): Nitro (NO2) and chloro (Cl) groups at position 5 (e.g., compound XIV) enhance CNS depressant activity by increasing electrophilicity and receptor interactions .
- Sulfonyl Groups : Methylsulfonyl substituents (e.g., in ) improve antibacterial potency, likely via enhanced hydrogen bonding with bacterial enzymes .
- Piperazine Moieties : The flexibility and basicity of piperazine facilitate interactions with neurotransmitter receptors (e.g., serotonin, dopamine), making it common in CNS-active compounds .
Biological Activity
2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is C19H22N4O, with a molecular weight of approximately 318.41 g/mol. Its structure features an oxadiazole ring substituted with a phenylpiperazine moiety and a p-tolyl group, which enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar in structure to 2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. A comparative study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Specifically, derivatives with similar structural features showed IC50 values ranging from 0.12 to 2.78 µM against these cell lines .
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 0.65 | MCF-7 |
| Compound B | 2.41 | MCF-7 |
| Compound C | 1.47 | A549 |
The mechanism of action for 2-((4-Phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that this compound may activate apoptotic pathways by increasing p53 expression levels and promoting caspase activation .
Additionally, molecular docking studies suggest that this compound interacts with specific receptors involved in cell proliferation and survival pathways, enhancing its potential as an anticancer agent .
Neuropharmacological Effects
Beyond its anticancer properties, compounds within the oxadiazole class have been investigated for their neuropharmacological effects. For example, some derivatives have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.
Case Studies
Several case studies have reported on the efficacy of oxadiazole derivatives:
- Study on MCF-7 Cell Line : A derivative demonstrated an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through caspase activation .
- Neuroprotective Study : Another study evaluated a related oxadiazole derivative for its neuroprotective effects in a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3,4-oxadiazole derivatives like 2-((4-phenylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole?
- Methodology : The compound can be synthesized via cyclization of hydrazide intermediates. For example, hydrazides derived from carboxylic acids (e.g., indole-3-acetic acid methyl ester) are treated with carbon disulfide under basic conditions to form 1,3,4-oxadiazole-2-thiones. Subsequent S-alkylation with appropriate alkylating agents (e.g., 4-phenylpiperazine derivatives) introduces the desired substituents . Phosphorus oxychloride-mediated cyclization at elevated temperatures (e.g., 120°C) is another validated approach for oxadiazole ring formation .
- Key Considerations : Optimize reaction time and temperature to minimize side products. Use TLC or HPLC to monitor reaction progress.
Q. How is structural characterization of 1,3,4-oxadiazole derivatives validated?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent integration and chemical environment (e.g., methyl groups in p-tolyl at δ ~2.3 ppm) .
- HRMS : Validates molecular weight (e.g., CHNO requires m/z 354.4443) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., piperazine N–H···O interactions) .
Q. What pharmacological screening methods are used to evaluate oxadiazole derivatives?
- In Silico Screening :
- Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500 Da, logP <5) .
- Molecular Docking : Predict binding affinities to targets like VEGFR-2 kinase (docking scores <−8.0 kcal/mol suggest strong interactions) .
- In Vitro Assays :
- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., IC values against VEGFR-2) .
- Antimicrobial Activity : Agar diffusion assays with bacterial/fungal strains (e.g., MIC ≤25 µg/mL indicates potency) .
Advanced Research Questions
Q. How do substituent variations on the oxadiazole core impact bioactivity and solubility?
- Case Study : 1,3,4-oxadiazole isomers exhibit significant differences in logD (e.g., 1,3,4-oxadiazoles are ~1 log unit less lipophilic than 1,2,4-isomers), enhancing aqueous solubility but potentially reducing membrane permeability .
- Structural Optimization : Introduce polar groups (e.g., -OH, -NH) to balance solubility and target binding. For example, 5-(4-fluorophenyl) derivatives show improved metabolic stability over chlorinated analogs .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Data Discrepancy Analysis :
- False Positives : Validate docking results with molecular dynamics simulations (e.g., RMSD <2.0 Å over 100 ns confirms stable binding).
- Bioactivity Gaps : Adjust assay conditions (e.g., ATP concentration in kinase assays) to account for competition .
Q. How can oxadiazole derivatives be applied in non-pharmacological contexts, such as materials science?
- Optoelectronic Devices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
